Ethyl 3,5-dioxopyrazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dioxopyrazolidine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with two keto groups at positions 3 and 5, and an ethyl ester group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dioxopyrazolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with diethyl oxalate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Hydrazine derivative and diethyl oxalate.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The hydrazine derivative is reacted with diethyl oxalate in the presence of an acid catalyst, leading to the formation of the pyrazolidine ring with keto groups at positions 3 and 5.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dioxopyrazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrazolidine derivatives.
Scientific Research Applications
Ethyl 3,5-dioxopyrazolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3,5-dioxopyrazolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The keto groups and ester functionality play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 3,5-dioxopyrazolidine-1-carboxylate can be compared with other similar compounds in the pyrazolidine family:
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate: Similar in structure but with phenyl groups instead of keto groups.
Ethyl 3,5-dioxopyrrolidine-1-carboxylate: Similar but with a pyrrolidine ring instead of a pyrazolidine ring.
Ethyl 3,5-dioxo-1,2,4-triazolidine-1-carboxylate: Contains a triazolidine ring with similar functional groups.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C6H8N2O4 |
---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
ethyl 3,5-dioxopyrazolidine-1-carboxylate |
InChI |
InChI=1S/C6H8N2O4/c1-2-12-6(11)8-5(10)3-4(9)7-8/h2-3H2,1H3,(H,7,9) |
InChI Key |
RHEGQJNZPUOXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=O)CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.